![molecular formula C25H29N3O4S B2465199 6-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)-N-(4-phenylbutan-2-yl)hexanamide CAS No. 688053-48-7](/img/no-structure.png)
6-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)-N-(4-phenylbutan-2-yl)hexanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
6-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)-N-(4-phenylbutan-2-yl)hexanamide is a useful research compound. Its molecular formula is C25H29N3O4S and its molecular weight is 467.58. The purity is usually 95%.
BenchChem offers high-quality 6-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)-N-(4-phenylbutan-2-yl)hexanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)-N-(4-phenylbutan-2-yl)hexanamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
- Researchers have explored the antibacterial potential of this compound due to its unique structure. It exhibits inhibitory effects against both Gram-positive and Gram-negative bacteria . Further studies could focus on understanding its mechanism of action and optimizing its efficacy.
- Preliminary studies suggest that this compound may possess anticancer properties. Investigating its impact on cancer cell lines, tumor growth inhibition, and potential synergies with existing chemotherapeutic agents could be valuable .
- Given its complex structure, researchers have speculated that this compound might have neuroprotective properties. Exploring its impact on neuronal health, neuroinflammation, and neurodegenerative diseases could yield significant insights .
- The presence of sulfur and other functional groups in this compound hints at possible anti-inflammatory effects. Investigating its role in modulating inflammatory pathways could be worthwhile .
- Researchers have considered incorporating this compound into drug delivery systems. Its lipophilic nature and potential for targeted release make it an interesting candidate for improving drug bioavailability .
- Elucidating the SAR of this compound could guide the design of analogs with enhanced properties. By systematically modifying different regions of the molecule, researchers can optimize its pharmacological profile .
Antibacterial Properties
Anticancer Activity
Neuroprotective Effects
Anti-inflammatory Potential
Drug Delivery Systems
Structure-Activity Relationship (SAR) Studies
properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '6-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)-N-(4-phenylbutan-2-yl)hexanamide' involves the synthesis of two key intermediates, which are then coupled to form the final product. The first intermediate is 6-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)hexanoic acid, which is then coupled with N-(4-phenylbutan-2-yl)hexanamide to form the final product.", "Starting Materials": [ "2,4-dichloro-5-nitrobenzoic acid", "ethyl acetoacetate", "sodium methoxide", "sulfur", "sodium hydride", "4-phenylbutan-2-amine", "hexanoyl chloride", "triethylamine", "N,N-dimethylformamide", "acetic anhydride", "sodium bicarbonate", "hexanoic acid", "N,N-dimethylacetamide", "N,N'-dicyclohexylcarbodiimide", "N-hydroxysuccinimide", "1,3-dicyclohexylcarbodiimide", "7-hydroxy-6-nitro-5H-[1,3]dioxolo[4,5-g]quinazoline" ], "Reaction": [ "2,4-dichloro-5-nitrobenzoic acid is reacted with ethyl acetoacetate in the presence of sodium methoxide to form 2,4-dichloro-5-nitrobenzoic acid ethyl ester", "Sulfur is added to the reaction mixture and the resulting mixture is heated to form 2,4-dichloro-5-nitrobenzoic acid ethyl ester thioester", "The thioester is then reacted with sodium hydride to form 2,4-dichloro-5-nitrobenzoic acid ethyl ester thioester anion", "4-phenylbutan-2-amine is reacted with hexanoyl chloride in the presence of triethylamine and N,N-dimethylformamide to form N-(4-phenylbutan-2-yl)hexanamide", "The thioester anion is then reacted with N-(4-phenylbutan-2-yl)hexanamide to form 6-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)hexanoic acid", "The 6-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)hexanoic acid is then coupled with 7-hydroxy-6-nitro-5H-[1,3]dioxolo[4,5-g]quinazoline in the presence of N,N-dimethylacetamide, N,N'-dicyclohexylcarbodiimide, and N-hydroxysuccinimide to form the final product '6-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)-N-(4-phenylbutan-2-yl)hexanamide'" ] } | |
CAS RN |
688053-48-7 |
Molecular Formula |
C25H29N3O4S |
Molecular Weight |
467.58 |
IUPAC Name |
6-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)-N-(4-phenylbutan-2-yl)hexanamide |
InChI |
InChI=1S/C25H29N3O4S/c1-17(11-12-18-8-4-2-5-9-18)26-23(29)10-6-3-7-13-28-24(30)19-14-21-22(32-16-31-21)15-20(19)27-25(28)33/h2,4-5,8-9,14-15,17H,3,6-7,10-13,16H2,1H3,(H,26,29)(H,27,33) |
InChI Key |
MIPPECNWVPYROK-UHFFFAOYSA-N |
SMILES |
CC(CCC1=CC=CC=C1)NC(=O)CCCCCN2C(=O)C3=CC4=C(C=C3NC2=S)OCO4 |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



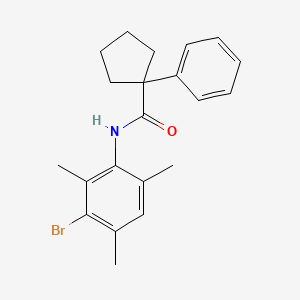
![1,7-dimethyl-8-[3-(morpholin-4-yl)propyl]-3-[(naphthalen-1-yl)methyl]-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2465117.png)
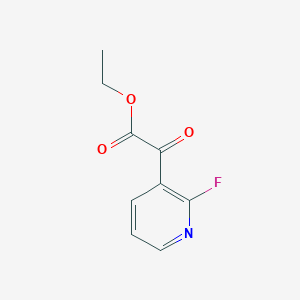
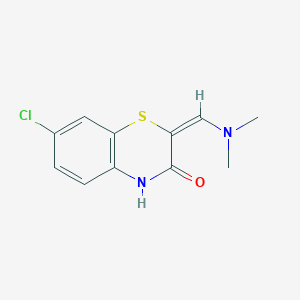
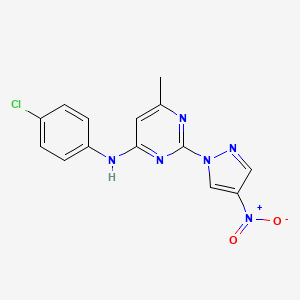
![(3-Amino-4,5,6-trimethylthieno[2,3-b]pyridin-2-yl)(4-chlorophenyl)methanone](/img/structure/B2465127.png)
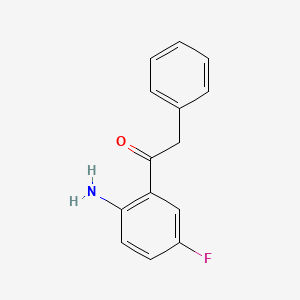

![N-({4-[5-(trifluoromethyl)pyridin-2-yl]phenyl}methyl)aniline](/img/structure/B2465132.png)

![4-[[4-[6-(3-Fluorophenyl)pyridazin-3-yl]piperazin-1-yl]methyl]-2-methyl-1,3-thiazole](/img/structure/B2465135.png)

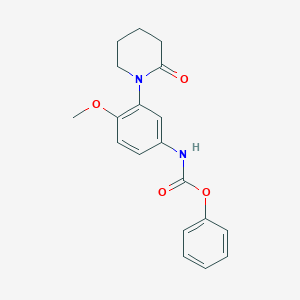
![N-(furan-2-ylmethyl)-4-[[[3-(trifluoromethyl)phenyl]sulfonylamino]methyl]benzamide](/img/structure/B2465139.png)